REACTION_SMILES
|
[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH:7]([CH:8]([c:9]1[o:10][c:11](-[c:14]2[cH:15][cH:16][c:17]([C:20]#[N:21])[cH:18][cH:19]2)[n:12][n:13]1)[NH:22][c:23]1[c:24]([CH3:32])[c:25]([Cl:31])[c:26]([C:27]#[N:28])[cH:29][cH:30]1)[CH3:33])([CH3:5])([CH3:34])[CH3:35].[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[CH3:42][CH2:43][CH2:44][CH2:45][N+:46]([CH2:47][CH2:48][CH2:49][CH3:50])([CH2:51][CH2:52][CH2:53][CH3:54])[CH2:55][CH2:56][CH2:57][CH3:58].[CH3:59][CH2:60][O:61][C:62]([CH3:63])=[O:64].[F-:41]>>[OH:6][CH:7]([CH:8]([c:9]1[o:10][c:11](-[c:14]2[cH:15][cH:16][c:17]([C:20]#[N:21])[cH:18][cH:19]2)[n:12][n:13]1)[NH:22][c:23]1[c:24]([CH3:32])[c:25]([Cl:31])[c:26]([C:27]#[N:28])[cH:29][cH:30]1)[CH3:33]
|
Name
|
Cc1c(NC(c2nnc(-c3ccc(C#N)cc3)o2)C(C)O[Si](C)(C)C(C)(C)C)ccc(C#N)c1Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c(NC(c2nnc(-c3ccc(C#N)cc3)o2)C(C)O[Si](C)(C)C(C)(C)C)ccc(C#N)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(NC(c2nnc(-c3ccc(C#N)cc3)o2)C(C)O)ccc(C#N)c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH:7]([CH:8]([c:9]1[o:10][c:11](-[c:14]2[cH:15][cH:16][c:17]([C:20]#[N:21])[cH:18][cH:19]2)[n:12][n:13]1)[NH:22][c:23]1[c:24]([CH3:32])[c:25]([Cl:31])[c:26]([C:27]#[N:28])[cH:29][cH:30]1)[CH3:33])([CH3:5])([CH3:34])[CH3:35].[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[CH3:42][CH2:43][CH2:44][CH2:45][N+:46]([CH2:47][CH2:48][CH2:49][CH3:50])([CH2:51][CH2:52][CH2:53][CH3:54])[CH2:55][CH2:56][CH2:57][CH3:58].[CH3:59][CH2:60][O:61][C:62]([CH3:63])=[O:64].[F-:41]>>[OH:6][CH:7]([CH:8]([c:9]1[o:10][c:11](-[c:14]2[cH:15][cH:16][c:17]([C:20]#[N:21])[cH:18][cH:19]2)[n:12][n:13]1)[NH:22][c:23]1[c:24]([CH3:32])[c:25]([Cl:31])[c:26]([C:27]#[N:28])[cH:29][cH:30]1)[CH3:33]
|
Name
|
Cc1c(NC(c2nnc(-c3ccc(C#N)cc3)o2)C(C)O[Si](C)(C)C(C)(C)C)ccc(C#N)c1Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c(NC(c2nnc(-c3ccc(C#N)cc3)o2)C(C)O[Si](C)(C)C(C)(C)C)ccc(C#N)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(NC(c2nnc(-c3ccc(C#N)cc3)o2)C(C)O)ccc(C#N)c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |